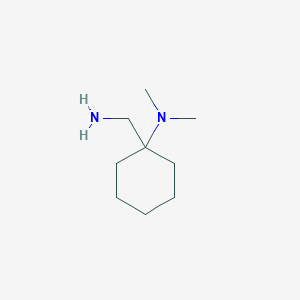

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMAJBZHTKCAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961990 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41806-09-1 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

An In-depth Technical Guide to the Synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a vicinal diamine of significant interest to researchers in medicinal chemistry and drug development. Vicinal diamines are prevalent structural motifs in numerous biologically active molecules[1]. This document delineates the strategic synthesis starting from readily available commercial precursors, focusing on the formation of a key α-amino nitrile intermediate followed by its chemical reduction. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility. The methodologies described herein are designed to be self-validating, offering clear causality for experimental choices to empower researchers with a reliable synthetic route.

Strategic Analysis of the Synthetic Approach

The target molecule, this compound, possesses a unique 1,2-diamine structure on a cyclohexane scaffold, with one of the nitrogens being a tertiary amine (dimethylamino group) and the other a primary amine (aminomethyl group). Both are attached to the same quaternary carbon atom.

A logical and highly efficient retrosynthetic analysis points to a two-step approach:

-

Nitrile Reduction: The primary aminomethyl group (-CH₂NH₂) can be readily formed by the reduction of a nitrile group (-C≡N). This is a standard and high-yielding transformation in organic synthesis.

-

α-Amino Nitrile Formation: The required precursor, an α-amino nitrile, specifically 1-(dimethylamino)cyclohexanecarbonitrile , can be synthesized via a one-pot reaction from cyclohexanone, dimethylamine, and a cyanide source. This is a variation of the well-established Strecker synthesis.

This strategy is advantageous due to the use of inexpensive starting materials and the high efficiency of the chosen reactions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 1-(Dimethylamino)cyclohexanecarbonitrile

The cornerstone of this synthesis is the efficient construction of the α-amino nitrile intermediate. This reaction proceeds through the in-situ formation of an iminium ion from cyclohexanone and dimethylamine, which is subsequently trapped by a nucleophilic cyanide ion.

Mechanistic Insight

-

Iminium Ion Formation: Cyclohexanone reacts with dimethylamine under weakly acidic conditions. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by the dimethylamine. Subsequent dehydration leads to the formation of a highly electrophilic dimethyliminium ion.

-

Cyanide Attack: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), provides the cyanide nucleophile (⁻C≡N). This nucleophile attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the final α-amino nitrile product[2][3][4].

Caption: Key steps in the formation of the α-amino nitrile intermediate.

Detailed Experimental Protocol

Materials:

-

Cyclohexanone

-

Dimethylamine (40% solution in water)

-

Potassium Cyanide (KCN)

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and place it in an ice bath.

-

To the flask, add cyclohexanone (0.50 mol) and dimethylamine solution (0.55 mol).

-

Stir the mixture vigorously and slowly add a solution of potassium cyanide (0.55 mol) in 100 mL of water over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the KCN addition, slowly add concentrated hydrochloric acid dropwise to maintain a slightly acidic pH (~5-6).

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil, 1-(dimethylamino)cyclohexanecarbonitrile, can be purified by vacuum distillation, although it is often of sufficient purity for the subsequent reduction step.

Reductive Conversion to this compound

The final step is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and operational simplicity on a laboratory scale.

Rationale for Reagent Selection

While strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce nitriles, they are non-selective and require strictly anhydrous conditions and a hazardous quenching procedure. In contrast, catalytic hydrogenation offers several advantages:

-

Selectivity: It selectively reduces the nitrile group without affecting other parts of the molecule under controlled conditions.

-

Safety: It avoids the use of pyrophoric reagents.

-

Work-up: The catalyst is simply filtered off, leading to a much simpler purification process.

Raney Nickel is a highly effective and cost-efficient catalyst for nitrile reduction, providing excellent yields under moderate hydrogen pressure and temperature[5].

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

1-(Dimethylamino)cyclohexanecarbonitrile (from Step 2)

-

Raney Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen (H₂) gas

-

Celite

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

Carefully wash the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) with anhydrous ethanol three times to remove water.

-

In a high-pressure autoclave, add the 1-(dimethylamino)cyclohexanecarbonitrile (0.40 mol) dissolved in 250 mL of anhydrous ethanol.

-

Under an inert atmosphere (e.g., nitrogen), carefully add the washed Raney Nickel catalyst to the solution.

-

Seal the reactor and purge the system first with nitrogen and then with hydrogen gas several times to remove all air.

-

Pressurize the vessel with hydrogen to 5 MPa (approx. 725 psi).

-

Begin vigorous stirring and heat the reaction mixture to 80-90 °C. The reaction is exothermic, and H₂ uptake should be monitored.

-

Maintain the reaction under these conditions for 2-4 hours or until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

-

Purge the vessel with nitrogen before opening.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

-

Rinse the filter cake with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid[6].

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | α-Amino Nitrile Synthesis | Cyclohexanone, Dimethylamine, KCN | Water / Diethyl Ether | 0 °C to RT | 85-95% |

| 2 | Nitrile Reduction | Raney Nickel, H₂ | Ethanol | 80-90 °C | >90% |

Conclusion

The can be reliably achieved in high yield through a two-step sequence involving a Strecker-type synthesis of an α-amino nitrile followed by catalytic hydrogenation. This guide provides the fundamental chemical principles, strategic reasoning, and detailed protocols necessary for the successful execution of this synthesis. The methods are scalable and utilize common laboratory reagents and equipment, making this valuable building block accessible to researchers in the field of drug discovery and development.

References

- Method of synthesis of vicinal diamines.

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health (NIH). [Link]

-

1-(Dimethylamino)cyclohexanecarbonitrile | C9H16N2. PubChem. [Link]

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. 1-(Dimethylamino)cyclohexanecarbonitrile | C9H16N2 | CID 101188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 41806-09-1: 1-(aminomethyl)-N,N-dimethylcyclohexanamine [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine, a unique geminal diamine with potential applications in pharmaceutical development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predictive modeling, analysis of structurally analogous compounds, and established analytical methodologies to offer a thorough scientific overview. This guide is intended for researchers, scientists, and drug development professionals, providing both synthesized data and detailed experimental protocols to facilitate further investigation and application of this compound.

Introduction

This compound, with the CAS Number 41806-09-1, is a fascinating molecule characterized by a cyclohexane ring bearing two amino groups—a primary aminomethyl group and a tertiary dimethylamino group—attached to the same carbon atom.[1][2][3] This geminal diamine structure imparts a unique combination of steric and electronic properties, making it a compound of significant interest. The presence of both primary and tertiary amine functionalities suggests a differential reactivity profile and the potential for complex coordination chemistry. Its structural rigidity, conferred by the cyclohexane backbone, is a desirable trait in drug design for optimizing binding to biological targets.[1]

While direct applications of this compound are not extensively documented in public literature, its structure is analogous to moieties found in pharmacologically active agents and serves as a valuable building block in organic synthesis. This guide aims to bridge the current knowledge gap by providing a detailed examination of its key physicochemical properties, which are critical for its handling, formulation, and application.

Chemical Identity and Structure

The unambiguous identification of this compound is fundamental for any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41806-09-1 | [1][2][3] |

| Molecular Formula | C₉H₂₀N₂ | [1][3] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| Canonical SMILES | CN(C)C1(CCCCC1)CN | [1][3] |

| InChI Key | TYMAJBZHTKCAJJ-UHFFFAOYSA-N | [3] |

| Synonyms | N-[1-(Aminomethyl)cyclohexyl]-N,N-dimethylamine, (1-Aminomethyl-cyclohexyl)-dimethyl-amine | [1] |

Predicted and Estimated Physicochemical Properties

| Property | Predicted/Estimated Value | Method of Determination/Basis for Estimation |

| Physical State | Colorless to pale yellow liquid or solid | General observation for similar aliphatic amines.[1] |

| Boiling Point | ~190-210 °C | Estimated based on QSPR models for tertiary and primary amines and boiling points of related functionalized cyclohexanes. |

| Melting Point | Not readily predictable; likely below 25 °C | Highly dependent on crystal packing; cyclohexane has a melting point of 6.55 °C. Functionalization will alter this significantly. |

| Solubility in Water | Moderately soluble | The presence of two amine groups capable of hydrogen bonding suggests moderate aqueous solubility, which would decrease with increasing pH. |

| Solubility in Organic Solvents | High | Expected to be highly soluble in polar organic solvents like ethanol, methanol, and DMSO, as well as nonpolar solvents like toluene and dichloromethane, due to the significant aliphatic character. |

| pKa₁ (Primary Amine) | ~10.4 - 10.8 | Estimated based on typical pKa values for primary alkylamines. |

| pKa₂ (Tertiary Amine) | ~9.8 - 10.2 | Estimated based on typical pKa values for tertiary alkylamines, with potential suppression due to steric hindrance. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Estimated based on the molecular structure, indicating a moderate degree of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Computationally derived, suggesting good potential for membrane permeability.[3] |

| Hydrogen Bond Donors | 1 (from the primary amine) | Computationally derived.[3] |

| Hydrogen Bond Acceptors | 2 (from the two nitrogen atoms) | Computationally derived.[3] |

| Rotatable Bond Count | 2 | Computationally derived.[3] |

Synthesis and Purification

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. While a specific protocol for this exact molecule is not published, a reliable synthesis can be postulated based on established organic chemistry principles, particularly the Strecker synthesis followed by reduction.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from cyclohexanone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Dimethylamino)cyclohexane-1-carbonitrile

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dimethylamine hydrochloride (1.0 eq). Dissolve it in water and cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add a solution of potassium cyanide (1.05 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

Addition of Cyclohexanone: Following the addition of potassium cyanide, add cyclohexanone (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Extract the reaction mixture with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(dimethylamino)cyclohexane-1-carbonitrile.

Step 2: Reduction to this compound

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve the crude 1-(dimethylamino)cyclohexane-1-carbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive experimental data, the following protocols are recommended.

Determination of pKa by Potentiometric Titration

This method will allow for the determination of the two distinct pKa values of the primary and tertiary amine groups.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.156 g of this compound and dissolve it in 100 mL of deionized water to prepare a ~0.01 M solution.

-

Titration: Place the solution in a thermostatted beaker at 25 °C and immerse a calibrated pH electrode. Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH after each addition of HCl, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of HCl added. The resulting titration curve should exhibit two inflection points, corresponding to the neutralization of the two amine groups. The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the more basic amine, and the second to the less basic one.

Determination of Solubility by Isothermal Shake-Flask Method

This method is the gold standard for determining the solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed vial.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the amine using a validated analytical method such as gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or liquid chromatography-mass spectrometry (LC-MS).

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural confirmation and quality control of this compound. While experimental spectra are not available in public databases, the expected key features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl group (a singlet), the aminomethyl group (a singlet), and the cyclohexane ring protons (a series of multiplets). The chemical shifts will be influenced by the diamine substitution.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon bearing the two amino groups, the N,N-dimethyl carbons, the aminomethyl carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

N-H Stretching: The primary amine will show two N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine should appear in the 1590-1650 cm⁻¹ region.

-

C-N Stretching: C-N stretching vibrations for both the primary and tertiary amines are expected in the 1000-1250 cm⁻¹ range.

Safety and Handling

Aliphatic amines are generally considered to be corrosive and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally intriguing geminal diamine with significant potential for applications in medicinal chemistry and material science. This technical guide has provided a comprehensive overview of its physicochemical properties by integrating predictive methods with data from analogous compounds. The detailed synthetic and analytical protocols presented herein are intended to empower researchers to further explore the chemistry and utility of this promising molecule. The acquisition of robust experimental data for the properties discussed in this guide will be a critical next step in unlocking its full potential.

References

-

PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine. Available from: [Link]

-

ACS Omega. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

Sources

structure elucidation of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

An In-depth Technical Guide to the Structure Elucidation of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Abstract: The Analytical Challenge of a Geminal Diamine

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and materials science. This guide presents a comprehensive, multi-technique spectroscopic approach to the unambiguous structure determination of this compound (CAS No: 41806-09-1).[1][2][3] This molecule, a geminal diamine featuring both a primary and a tertiary amine on a single quaternary carbon, presents a unique analytical puzzle. We will navigate this challenge by systematically integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The narrative follows a logical, field-proven workflow, demonstrating not just the what but the why behind each analytical step, providing researchers with a robust framework for characterizing complex small molecules.

The Target Molecule: Physicochemical & Structural Overview

Before embarking on the elucidation, it is crucial to establish the known properties of the target compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₂₀N₂[1]

-

Key Structural Features:

-

A cyclohexane ring providing an aliphatic scaffold.

-

A quaternary carbon atom (C1) bonded to two nitrogen atoms.

-

A primary amine (-NH₂) via an aminomethyl group.

-

A tertiary amine (-N(CH₃)₂).

-

This unique geminal diamine structure is a versatile building block in synthetic chemistry, particularly in the development of ligands and pharmaceutical intermediates.[5]

The Elucidation Strategy: An Integrated Spectroscopic Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition and Fragmentation

Mass spectrometry is the first crucial step, providing the exact molecular weight and formula, and offering initial structural clues through fragmentation analysis.

Expertise & Causality

We begin with high-resolution mass spectrometry (HRMS) to move beyond nominal mass and obtain the exact mass, which is critical for confirming the elemental composition. For fragmentation, we utilize Electron Ionization (EI), a high-energy technique that induces reproducible fragmentation patterns, providing a structural "fingerprint." The presence of two nitrogen atoms in the formula C₉H₂₀N₂ predicts an even-numbered molecular ion peak, a fundamental principle known as the Nitrogen Rule .[6][7]

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow 1 mL/min.

-

Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Data Presentation: Predicted Mass Spectrum

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of •CH₂NH₂ (M-30) |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage and loss of C₃H₆ |

| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ |

Rationale: The fragmentation of aliphatic amines is dominated by α-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent atom is broken.[7] For this molecule, the most favorable pathway involves the formation of a highly stable, resonance-stabilized iminium cation. The cleavage of the C1-C(aminomethyl) bond is less likely than the cleavage that leads to the most stable fragment. The formation of the dimethyl iminium ion, [CH₂=N(CH₃)₂]⁺ at m/z 58 , is a classic and highly diagnostic fragmentation for N,N-dimethyl groups and is predicted to be the base peak.

Caption: Key fragmentation pathways in EI-MS.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups.

Expertise & Causality

The key to interpreting the IR spectrum of this molecule is to look for the characteristic vibrations of a primary amine, which are distinct from the tertiary amine. A primary amine (R-NH₂) will show a characteristic two-band N-H stretch due to symmetric and asymmetric stretching modes.[6][8] The tertiary amine, lacking N-H bonds, will be silent in this region.[9] We also expect to see aliphatic C-H stretches and C-N stretches.

Experimental Protocol: ATR-IR

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol after analysis.

Data Presentation: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3380 & ~3300 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2930 & 2855 | Strong | C-H Stretch | Cyclohexane (-CH₂-) |

| 2810 & 2760 | Medium | C-H Stretch (Bohlmann bands) | Tertiary Amine |

| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| ~1150 | Medium-Weak | C-N Stretch | Tertiary & Primary Amine |

| ~890 | Broad | N-H Wag | Primary Amine (-NH₂) |

Rationale: The presence of two distinct, sharp peaks in the 3300-3400 cm⁻¹ region is irrefutable evidence of a primary amine.[9][10] The strong C-H stretches just below 3000 cm⁻¹ confirm the aliphatic nature of the cyclohexane ring. The C-N stretching bands, while present, are often less intense and can be harder to assign definitively compared to the highly diagnostic N-H vibrations.[9]

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[11]

Expertise & Causality

We employ a suite of NMR experiments. ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR (with DEPT-135) reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C). Finally, 2D NMR experiments like HSQC and HMBC are used to piece the puzzle together. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the connectivity around the non-protonated quaternary carbon.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add one drop of D₂O to a separate, identical sample for exchange experiments.

-

Instrument: 500 MHz NMR Spectrometer.

-

Experiments to Run:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

DEPT-135

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Referencing: All spectra are referenced to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Data Presentation: Predicted NMR Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Label | Structure Fragment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |

| a | -N(CH₃ )₂ | ~2.3 | Singlet | 6H | ~42 | CH₃ (Up) |

| b | -CH₂ -NH₂ | ~2.7 | Singlet | 2H | ~50 | CH₂ (Down) |

| c | -CH₂-NH₂ | ~1.5 (broad) | Singlet | 2H | - | - |

| d | Cyclohexane (-CH₂ -) | ~1.3 - 1.7 | Multiplet | 10H | ~22, 26, 35 | CH₂ (Down) |

| e | Quaternary C | - | - | - | ~60 | No Signal |

Rationale:

-

¹H NMR: The six protons of the two equivalent N-methyl groups (a ) will appear as a sharp singlet, deshielded by the nitrogen.[6][8] The aminomethyl protons (b ) are adjacent to a quaternary carbon, so they will not be split, appearing as another singlet. The primary amine protons (c ) will be a broad singlet that disappears upon shaking with D₂O.[8] The ten cyclohexane protons (d ) will overlap in a complex multiplet region typical for substituted cyclohexanes.[12]

-

¹³C NMR: The key signal is the quaternary carbon (e ), which will be deshielded by two nitrogen atoms and absent from the DEPT-135 spectrum. The N-methyl carbons (a ) and aminomethyl carbon (b ) will be in the 40-55 ppm range. The three distinct types of CH₂ carbons in the cyclohexane ring (d ) will appear in the aliphatic region.

Caption: Expected HMBC correlations to the quaternary carbon.

The HMBC spectrum is the final piece of the puzzle. It will show correlations from the N-methyl protons (a ), the aminomethyl protons (b ), and the adjacent cyclohexane protons (d ) all to the same quaternary carbon signal (e ), unambiguously proving the connectivity of all fragments around this central atom.

Conclusion: A Consolidated Structural Assignment

By systematically integrating the evidence, we arrive at a definitive structure:

-

HRMS confirmed the molecular formula as C₉H₂₀N₂.

-

IR Spectroscopy proved the existence of a primary amine (-NH₂) and an aliphatic framework.

-

Mass Spectrometry Fragmentation showed a characteristic peak for a dimethylamino group (m/z 58).

-

¹³C and DEPT NMR identified 6 distinct carbon environments, including a key quaternary carbon, three types of CH₂, and one type of CH₃.

-

¹H NMR quantified the protons in each environment and confirmed their immediate electronic surroundings.

-

2D NMR (HMBC) provided the final, irrefutable evidence, connecting the N,N-dimethyl group, the aminomethyl group, and the cyclohexane ring to the central quaternary carbon.

This multi-faceted approach exemplifies a robust and trustworthy protocol for the structural elucidation of complex organic molecules, providing the high level of certainty required by researchers, scientists, and drug development professionals.

References

-

Manipal Research Portal. Synthesis, spectroscopic, and cytotoxicity studies of some diamine and diimine platinum(II) complexes of diethyldithiocarbamate. [Link]

-

MDPI. Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. [Link]

-

ResearchGate. IR spectra of diamine. [Link]

-

ChemRxiv, Cambridge Open Engage. A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

-

ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. [Link]

-

PubChem. 1-Amino-1-methylcyclohexane. [Link]

-

Cloudinary. Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. [Link]

-

University of Calgary. IR: amines. [Link]

-

John Wiley & Sons, Ltd. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

PubChem. N,N-Dimethyl-1-cyclohexan-1-amine. [Link]

-

PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PrepChem.com. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

-

PubChem. (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride. [Link]

-

NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

Sources

- 1. CAS 41806-09-1: 1-(aminomethyl)-N,N-dimethylcyclohexanamine [cymitquimica.com]

- 2. 41806-09-1|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H20N2 | CID 2113403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. 1,1-DIMETHYLCYCLOHEXANE(590-66-9) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine: A Technical Guide

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The molecule consists of a cyclohexane ring with two substituents on the same carbon atom (C1): an aminomethyl group (-CH₂NH₂) and a dimethylamino group (-N(CH₃)₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are for standard NMR experiments, typically conducted in deuterated chloroform (CDCl₃).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT). A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignments, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.6 | Singlet | 6H | -N(CH ₃)₂ | The six protons of the two methyl groups attached to the tertiary nitrogen are chemically equivalent and will appear as a sharp singlet. Their proximity to the electron-withdrawing nitrogen atom causes a downfield shift.[3][4] |

| ~ 2.7 - 2.9 | Singlet | 2H | -CH ₂NH₂ | The two protons of the methylene group adjacent to the primary amine are also deshielded by the nitrogen atom. They are expected to appear as a singlet. |

| ~ 1.2 - 1.6 | Multiplet | 10H | Cyclohexane ring protons | The ten protons on the cyclohexane ring will have overlapping signals in a complex multiplet in the typical aliphatic region. |

| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on concentration and solvent. This signal will disappear upon the addition of D₂O.[3][4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 60 - 65 | C 1 of cyclohexane | The quaternary carbon atom bonded to two nitrogen atoms will be significantly deshielded and appear furthest downfield among the aliphatic carbons. |

| ~ 50 - 55 | -C H₂NH₂ | The carbon of the aminomethyl group is attached to a nitrogen atom, causing a downfield shift. |

| ~ 40 - 45 | -N(C H₃)₂ | The carbons of the dimethylamino group are also deshielded by the nitrogen. |

| ~ 20 - 40 | Cyclohexane ring carbons | The remaining five carbon atoms of the cyclohexane ring will appear in the typical aliphatic region. Due to symmetry, some of these may have similar chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its amine and alkyl groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) | Primary amines typically show two stretching bands in this region, corresponding to the symmetric and asymmetric stretching modes.[3][4][5] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) | These strong absorptions are characteristic of the C-H bonds in the cyclohexane ring and the methyl/methylene groups. |

| 1650 - 1580 | Medium | N-H bend (primary amine) | This band is due to the scissoring vibration of the -NH₂ group.[5] |

| 1470 - 1430 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |

| 1250 - 1020 | Medium to Weak | C-N stretch | The stretching vibrations for both the primary and tertiary aliphatic C-N bonds are expected in this region.[5][6] |

| 910 - 665 | Broad, Medium | N-H wag (primary amine) | This broad absorption is characteristic of the out-of-plane bending of the N-H bonds in a primary amine.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common method for analyzing small organic molecules.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Rationale |

| 156 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₂₀N₂). |

| 126 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 113 | [M - C₃H₇]⁺ | Cleavage within the cyclohexane ring. |

| 98 | [M - C₄H₁₀]⁺ | Further fragmentation of the cyclohexane ring. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage adjacent to the tertiary amine, with loss of a C₄H₉ radical from the ring. |

| 71 | [C₄H₉N]⁺ | A common fragment from the cleavage of the cyclohexane ring. |

| 58 | [C₃H₈N]⁺ | A prominent peak resulting from alpha-cleavage, leading to the stable [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak in the spectrum of N,N-dimethylalkylamines. |

| 44 | [C₂H₆N]⁺ | Another possible alpha-cleavage fragment, [CH₂=NHCH₃]⁺, though less likely to be as prominent as m/z 58. |

| 30 | [CH₄N]⁺ | The [CH₂=NH₂]⁺ ion, resulting from alpha-cleavage adjacent to the primary amine. |

Alpha-Cleavage Fragmentation Pathway

The most characteristic fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha-carbon and the rest of the molecule is broken. This results in a resonance-stabilized iminium ion. For this compound, there are two primary sites for alpha-cleavage.

Caption: Predicted major alpha-cleavage pathways in the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features, researchers and drug development professionals can more effectively identify and characterize this compound, ensuring its purity and facilitating its use in further synthetic applications. The provided protocols also offer a starting point for the experimental acquisition of this important spectroscopic data.

References

-

(1-Aminomethylcyclohexyl)dimethylamine. Pharmaffiliates. [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. [Link]

-

CAS No : 1306-06-5| Chemical Name : Hydroxylapatite. Pharmaffiliates. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

This compound. PubChem. [Link]

-

Infrared and quantum-chemical studies of the structure and vibrations of trisilylamine. PubMed. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. National Institutes of Health. [Link]

-

Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. The Journal of Organic Chemistry. [Link]

-

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. PubChem. [Link]

-

N,N-Dimethyl-1-cyclohexan-1-amine. PubChem. [Link]

-

1-(Aminomethyl)cyclohexan-1-ol. PubChem. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C9H20N2 | CID 2113403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

The Enigmatic Reactivity of Geminal Diamines on a Cyclohexane Scaffold: A Technical Guide for Researchers

Abstract

Geminal diamines, or aminals, situated on a cyclohexane scaffold represent a unique and underexplored class of compounds with significant potential in synthetic and medicinal chemistry. Their reactivity is intricately governed by the conformational biases of the cyclohexane ring and the inherent electronic properties of the gem-dianilino functionality. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational dynamics, and predicted reactivity of these intriguing molecules. Drawing parallels from the well-established chemistry of cyclic aminals, this document offers insights into their behavior towards electrophiles and nucleophiles, their stability, and their potential as versatile synthons for the construction of complex nitrogen-containing heterocycles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this fascinating molecular architecture.

Introduction: The Geminal Diamine Motif on a Cyclohexane Framework

The geminal diamine, characterized by two amino groups attached to the same carbon atom, is a functional group with a rich and diverse chemistry.[1] When incorporated into a cyclohexane ring, this moiety gives rise to a spirocyclic system, where the diamine-bearing carbon is shared between the cyclohexane and a new heterocyclic ring (in the case of cyclic diamines) or presents two exocyclic amino groups. The conformational rigidity and well-defined stereochemistry of the cyclohexane scaffold impose significant constraints on the orientation of the amino groups, thereby influencing their reactivity in a predictable manner.[2]

Despite their potential as chiral auxiliaries, ligands in catalysis, and as scaffolds in drug discovery, geminal diamines on a cyclohexane framework remain a relatively niche area of study.[3] This guide aims to bridge this knowledge gap by providing a detailed analysis of their expected chemical behavior, grounded in the fundamental principles of organic chemistry and supplemented by data from analogous systems.

Synthesis of Geminal Diamines on a Cyclohexane Scaffold

The primary route to geminal diamines on a cyclohexane scaffold involves the condensation of cyclohexanone with a suitable amine source. This reaction is analogous to the formation of aminals from other carbonyl compounds.[4]

Reaction with Ammonia and Primary Amines

The direct reaction of cyclohexanone with ammonia or primary amines can, in principle, yield the corresponding 1,1-diaminocyclohexane derivatives. However, these reactions are often reversible and require specific conditions to drive the equilibrium towards the aminal product. The initial step involves the formation of a hemiaminal, which can then react with a second equivalent of the amine to form the geminal diamine.

Generalized Reaction Scheme:

Caption: General synthesis of 1,1-diaminocyclohexane derivatives.

Synthesis of Cyclic Aminals

A more common and synthetically useful approach involves the reaction of cyclohexanone with 1,2- or 1,3-diamines to form bicyclic or spirocyclic aminals, such as imidazolidine or diazepane derivatives. These cyclic structures are generally more stable than their acyclic counterparts.[5]

Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,2'-imidazolidine] Derivative [6][7]

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added the desired 1,2-diamine (1.0 eq).

-

Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) is added to facilitate the reaction.

-

Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled, washed with a basic solution (e.g., saturated NaHCO3) to neutralize the acid catalyst, and the organic layer is dried over an anhydrous salt (e.g., Na2SO4). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Conformational Analysis and its Impact on Reactivity

The reactivity of a geminal diamine on a cyclohexane scaffold is intrinsically linked to the conformational preferences of the six-membered ring. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain.[8] Substituents on the ring can exist in either axial or equatorial positions, with larger substituents generally favoring the equatorial position to avoid steric hindrance from 1,3-diaxial interactions.[9]

In the case of a spirocyclic geminal diamine, the heterocyclic ring can be considered as a substituent on the cyclohexane ring. The orientation of this ring and any substituents on the nitrogen atoms will have a profound effect on the accessibility of the nitrogen lone pairs and the overall steric environment around the reactive center.

Caption: Conformational factors influencing reactivity.

Reactivity Profile: An Aminal Perspective

Due to the scarcity of direct studies on the reactivity of geminal diamines on a cyclohexane scaffold, we will extrapolate their behavior from the known chemistry of aminals. Aminals are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.[5]

Reactions with Electrophiles

The lone pairs of electrons on the nitrogen atoms make geminal diamines nucleophilic.[1] They are expected to react with a variety of electrophiles.

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides will likely lead to N-alkylation or N-acylation. The degree of substitution will depend on the stoichiometry of the reagents and the reaction conditions. The cyclohexane scaffold may influence the regioselectivity of these reactions if the nitrogen atoms are in different steric environments.

-

Reaction with Aldehydes and Ketones: Condensation with other carbonyl compounds can lead to the formation of more complex heterocyclic systems.

-

Formation of Iminium Ions: In the presence of a Lewis acid or a suitable activating agent, one of the C-N bonds can cleave to form a highly reactive iminium ion. This intermediate can then be trapped by a variety of nucleophiles, providing a powerful tool for C-C and C-heteroatom bond formation.

Proposed Mechanism for Iminium Ion Formation and Trapping:

Caption: Iminium ion-mediated functionalization.

Reactions with Nucleophiles

The carbon atom of the geminal diamine is at the same oxidation state as a carbonyl carbon and can be considered electrophilic, especially after activation.

-

Hydrolysis: As mentioned, geminal diamines are susceptible to hydrolysis in acidic media, regenerating the parent cyclohexanone and the corresponding amine or diamine. The stability towards hydrolysis is influenced by steric and electronic factors of the substituents on the nitrogen atoms.[5]

-

Reduction: Reduction of the C-N bonds, for example with hydride reagents, can lead to the formation of vicinal diamines, offering a synthetic route to these valuable building blocks.

Applications in Medicinal Chemistry and Drug Development

The cyclohexane scaffold is a prevalent motif in many approved drugs due to its favorable physicochemical properties, including metabolic stability and lipophilicity.[10] Spirocyclic systems containing nitrogen heterocycles are also of significant interest in medicinal chemistry as they provide three-dimensional diversity and can effectively probe protein binding pockets.[2] Spiro[cyclohexane-1,2'-imidazolidine] derivatives, for instance, have been investigated as potential therapeutic agents.[6][7]

The geminal diamine on a cyclohexane scaffold can serve as a rigid core for the presentation of pharmacophoric groups in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.

Table 1: Potential Therapeutic Areas for Cyclohexyl Geminal Diamine Derivatives

| Therapeutic Area | Rationale |

| Oncology | The rigid scaffold can be used to design kinase inhibitors or other enzyme inhibitors.[2] |

| Neuroscience | The diamine functionality is a common feature in ligands for CNS targets. |

| Infectious Diseases | Imidazolidine derivatives have shown antibacterial and antiprotozoal activity.[5] |

Spectroscopic Characterization

The characterization of geminal diamines on a cyclohexane scaffold relies on standard spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR: The protons on the cyclohexane ring will exhibit complex splitting patterns due to diastereotopicity. The chemical shifts of the protons adjacent to the nitrogen atoms will be informative.

-

¹³C NMR: The spiro carbon atom will have a characteristic chemical shift in the range of 70-90 ppm. The chemical shifts of the cyclohexane carbons will also provide information about the conformation of the ring.[11][12]

-

-

Infrared (IR) Spectroscopy: The N-H stretching vibrations (for primary and secondary amines) will appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide structural information.

Conclusion and Future Outlook

Geminal diamines on a cyclohexane scaffold are a promising, yet underexplored, class of molecules. Their synthesis is accessible from readily available starting materials, and their reactivity, while not extensively studied, can be rationally predicted based on the well-established chemistry of aminals. The rigid and stereochemically defined nature of the cyclohexane ring provides a powerful platform for controlling the spatial arrangement of the amino groups, which can be exploited in asymmetric synthesis and medicinal chemistry.

Future research in this area should focus on:

-

Systematic studies of their reactivity: Detailed mechanistic investigations of their reactions with a wide range of electrophiles and nucleophiles are needed to fully understand their synthetic potential.

-

Development of catalytic applications: The chiral nature of many of these compounds suggests their potential as ligands in asymmetric catalysis.

-

Exploration in drug discovery: The synthesis and biological evaluation of libraries of cyclohexyl geminal diamine derivatives could lead to the discovery of novel therapeutic agents.

This technical guide provides a solid foundation for researchers to embark on the exploration of this fascinating and promising area of organic chemistry.

References

-

Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. (2016). Retrieved from [Link]

-

Transition metal/photocatalyst-free synthesis of geminal diamines via a sandwich-like photoactive donor–acceptor–donor complex - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors - PubMed. (2019). Retrieved from [Link]

-

Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. (2022). Retrieved from [Link]

-

1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem. (n.d.). Retrieved from [Link]

-

Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... - ResearchGate. (n.d.). Retrieved from [Link]

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS - Scholarly Commons. (n.d.). Retrieved from [Link]

-

Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one - ResearchGate. (2010). Retrieved from [Link]

-

imidazolidine-5′-spiro-1′′-cyclohexan-4′-one - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. (n.d.). Retrieved from [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of mono- and tri-heterocyclic azole derivatives as anticancer agents - Sciforum. (2020). Retrieved from [Link]

-

NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - Semantic Scholar. (n.d.). Retrieved from [Link]

-

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019). Retrieved from [Link]

-

Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 1,1-diamines (aminals) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(PDF) Cyclohexane-1-Spiro-2′-Imidazolidi - Amanote Research. (n.d.). Retrieved from [Link]

-

One-Pot Regioselective Synthesis of Diazaspiro[5.5]undecane-1,5-dione-9-thione Derivatives Catalyzed by Reusable 1-Methylimidazolium Trifluoromethylsulfonate under Solvent-Free Conditions - ResearchGate. (n.d.). Retrieved from [Link]

-

Asymmetric Induction in Stereoselective Carbocyclization of Cyclohexanone Enamines. (n.d.). Retrieved from [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC - NIH. (n.d.). Retrieved from [Link]

-

Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - MDPI. (n.d.). Retrieved from [Link]

-

Publication: Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines) - SciProfiles. (2013). Retrieved from [Link]

-

The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Retrieved from [Link]

-

Recent advances on asymmetric transformations of achiral cyclohexadienones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Fig. S1 The 1 H NMR spectrum (d 6 -DMSO, δ/ppm) of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Conformational Analysis and Cyclohexane - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

A practical and efficient synthesis of chiral N,N-disubstituted C2 symmetric diamines derived from (R,R)-1,2-diaminocyclohexane - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

-

Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Synthesis of 1,2-diamines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Synthesis of Hydroxy- and Polyhydroxy-Substituted 1,3-Diaminocyclohexanes - e-Publications@Marquette. (n.d.). Retrieved from [Link]

Sources

- 1. Asymmetric Organocatalyzed Intermolecular Functionalization of Cyclohexanone-Derived Dienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 4. 1,1-diamine (aminal) synthesis by diamination [organic-chemistry.org]

- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine, a substituted cycloalkylamine, is a valuable building block in synthetic chemistry, finding applications in the development of novel pharmaceuticals and other complex organic molecules.[1][2] Its unique structure, featuring both a primary and a tertiary amine group on a cyclohexane scaffold, imparts specific reactivity and properties that are of interest to the research and drug development community.[1][2] However, as with many reactive chemical intermediates, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing from available safety data and general principles for handling aliphatic and alicyclic amines.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 41806-09-1 | [3][4] |

| Molecular Formula | C9H20N2 | [1][5] |

| Molecular Weight | 156.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 189 °C | LookChem |

| Density | 0.92 g/cm³ | LookChem |

| Flash Point | 69 °C | LookChem |

| Synonyms | N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine, (1-Aminomethyl-cyclohexyl)-dimethyl-amine | [1][2][6] |

Note: Some physical properties are sourced from chemical supplier databases and may not have been independently verified.

Hazard Identification and Toxicological Profile

Primary Hazards:

-

Corrosive: Based on the reactivity of amine functional groups, the potential for corrosive effects on skin and eyes should be assumed.[7][8]

-

Harmful if Swallowed: The dihydrochloride salt is classified as Acute Toxicity 4 (Oral), indicating that the free base may also be harmful if ingested.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][9]

Aliphatic amines, as a class, are known to be alkaline and can cause severe irritation or corrosive burns to the skin, eyes, and mucous membranes.[7] Dermal exposure is a common route of occupational exposure for low-molecular-weight amines.[7]

GHS Hazard Classifications (for a structurally similar compound, 1-(aminomethyl)-N-methylcyclohexan-1-amine):

-

Flammable liquids (Warning)[9]

-

Acute toxicity, oral (Warning)[9]

-

Skin corrosion/irritation (Danger)[9]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[9]

Given the lack of specific data for the title compound, a precautionary approach that considers these potential hazards is essential.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when handling this compound. The following protocols are recommended to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.[6]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

Caption: Recommended Personal Protective Equipment for handling this compound.

Detailed PPE Specifications:

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[11][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[11][12] Gloves must be inspected before use and changed immediately if contaminated.[11] For prolonged handling, consider double-gloving.

-

Body Protection: A flame-resistant laboratory coat is required.[14] For operations involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should always be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[11]

Experimental Protocols: A Step-by-Step Approach to Safe Handling

The following workflow outlines a safe procedure for handling this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

1. Pre-use Inspection and Preparation:

- Verify that the safety shower and eyewash station are unobstructed and functional.

- Ensure the chemical fume hood is certified and operating correctly.

- Gather all necessary PPE and inspect it for any defects.

- Review the experimental procedure and identify potential hazards.

2. Weighing and Transfer:

- Perform all weighing and transfers of the chemical inside a fume hood.

- Use a disposable weighing boat or a tared, sealed container to minimize contamination.

- If the compound is a solid, handle it gently to avoid creating dust. If it is a liquid, use a syringe or cannula for transfers to prevent spills.

- Close the container tightly immediately after use.

3. Use in Reaction:

- Set up the reaction apparatus within the fume hood.

- Add the compound to the reaction vessel slowly and in a controlled manner.

- Maintain a safe distance from the reaction and use a blast shield if there is a risk of explosion or vigorous reaction.

- Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

4. Post-use Decontamination and Cleanup:

- Quench any residual reactive material in the reaction vessel using an appropriate and validated procedure.

- Clean all contaminated glassware and equipment thoroughly.

- Wipe down the work surface in the fume hood with a suitable decontaminating agent.

- Dispose of all contaminated waste, including gloves, weighing boats, and paper towels, in a designated hazardous waste container.

5. Storage:

- Store this compound in a tightly sealed, properly labeled container.[6]

- Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[15]

- Store in a designated area for corrosive and flammable liquids.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][11] Seek immediate medical attention if irritation or burns develop.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Do not use combustible materials like sawdust.

-

Carefully scoop the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

If it is safe to do so, increase ventilation to the area.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The compound is a combustible liquid.[9] Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[6] Vapors may form explosive mixtures with air.[15]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash. Collect all waste in properly labeled, sealed containers.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is limited, a precautionary approach based on its chemical structure and the known hazards of similar aliphatic amines is essential for ensuring laboratory safety. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and safely utilize this compound in their scientific endeavors. Continuous vigilance, proper training, and a strong safety culture are the cornerstones of a safe and productive research environment.

References

-